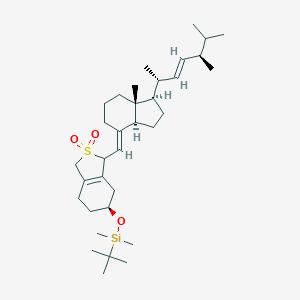
5-Ethenyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-nitropyridine is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. It is a nitroaromatic compound that belongs to the family of pyridines.
Scientific Research Applications
1. Antitumor Properties and Structure-Activity Relationships
5-Ethenyl-2-nitropyridine derivatives exhibit antitumor activity, with specific compounds showing promise as antimitotic agents. Structural variations, such as replacing the oxime moiety with keto or alcohol groups, or altering the side chain, significantly influence biological activity. The study suggests these compounds’ potential in antitumor drug development (Temple et al., 1992).
2. Synthesis and Electrochemistry in Antimicrobial Applications
Compounds derived from this compound, specifically 2-ethenyl and 2-ethanyl 5-nitroimidazole derivatives, have been synthesized and evaluated for their antimicrobial properties, particularly against Giardia lamblia. The study highlights the importance of the structure-activity relationship in enhancing antimicrobial effectiveness and overcoming drug resistance (Valdez et al., 2009).
3. Synthesis of Potential Anticancer Agents
This compound derivatives have been utilized in the synthesis of compounds with potential anticancer properties. The study explores various synthetic pathways and evaluates the effects of these compounds on cell proliferation and survival in cancer models (Temple et al., 1983).
Chemical Synthesis and Material Applications
4. Novel Heteroisoindoles Synthesis
The compound has been used in the synthesis of novel heteroisoindoles, showcasing its utility in creating complex chemical structures. The research demonstrates the versatility of this compound derivatives in synthetic chemistry (Ono et al., 2002).
5. Unsymmetrical Derivatives of 5-Nitropyridines
A multicomponent synthesis approach has been employed to create unsymmetrical derivatives of 5-nitropyridines, indicating the compound’s role in facilitating complex chemical reactions and producing novel chemical entities (Turgunalieva et al., 2023).
6. Programmable Molecular Diode
This compound has been used in the development of a programmable molecular diode, showcasing its potential in molecular electronics. The molecule exhibits charge-induced conformational changes and rectifying behavior, indicating its utility in nanotechnology and electronic device fabrication (Derosa et al., 2003).
7. Synthesis of Glycoconjugates
The compound has been involved in the synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, which are used in creating uridine derivatives with potential as glycosyltransferases inhibitors. This highlights its role in the synthesis of biologically active compounds (Komor et al., 2012).
8. Fluorescent Probes for Metal Ion Detection
This compound-based compounds have been synthesized and evaluated as fluorescent probes for detecting metal ions in aqueous media, indicating the compound’s potential in environmental monitoring and biological applications (Singh et al., 2020).
9. Molecular Electronic Device
The compound has been used in a molecular electronic device, demonstrating its potential in the field of molecular electronics. The device exhibited significant on-off peak-to-valley ratios and negative differential resistance, showcasing the compound’s utility in advanced electronic applications (Chen et al., 1999).
Safety and Hazards
5-Ethenyl-2-nitropyridine is classified under the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This topic is aligned with the overall concept of green chemistry as one of the promising future directions in advanced chemical research .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 5-ethenyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Nitropyridines, in general, are known to undergo various reactions, including electrophilic aromatic substitution . .
properties
IUPAC Name |
5-ethenyl-2-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBXYKWOQWDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559664 |
Source


|
| Record name | 5-Ethenyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125889-39-6 |
Source


|
| Record name | 5-Ethenyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)



![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)